Conicol

antineoplastic cytotoxicity meroterpenoid

Conicol is a marine meroterpenoid isolated from ascidians of the genus Aplidium, first reported in 2002. This tetrahydrocannabinol derivative possesses a dibenzopyran core with the molecular formula C16H20O2 and a molecular weight of 244.33 g/mol.

Molecular Formula C16H20O2
Molecular Weight 244.33 g/mol
Cat. No. B1194416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConicol
Synonymsconicol
epiconicol
Molecular FormulaC16H20O2
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)C(OC3=C2C=C(C=C3)O)(C)C
InChIInChI=1S/C16H20O2/c1-10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-16(14,2)3/h5,7-9,12,14,17H,4,6H2,1-3H3/t12-,14+/m1/s1
InChIKeyOBJJEVJNCDBGOD-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conicol for Antineoplastic and Antimicrobial Discovery: Structural and Bioactivity Profile


Conicol is a marine meroterpenoid isolated from ascidians of the genus Aplidium, first reported in 2002 [1]. This tetrahydrocannabinol derivative [2] possesses a dibenzopyran core with the molecular formula C16H20O2 and a molecular weight of 244.33 g/mol [3]. (+)-Conicol has been assigned the absolute configuration (6aS,10aS) [4] and is recognized as an antineoplastic agent by MeSH , with established enantioselective synthetic routes .

Why Conicol Cannot Be Substituted by Generic Analogs in Bioactivity-Guided Discovery


The biological activity of meroterpenoids within the conicol chemotype is exquisitely sensitive to subtle structural modifications. Epimerization from (+)-conicol to (+)-epiconicol alters antiproliferative selectivity [1], while dehydrogenation to didehydroconicol shifts antibacterial potency [2]. Methoxylation of the phenolic hydroxyl completely abolishes activity in both antibacterial and sea urchin egg assays [2], demonstrating that even single functional group changes produce non-interchangeable pharmacological profiles. This structure–activity relationship (SAR) evidence mandates precise compound selection for experimental reproducibility.

Conicol Evidence‑Based Differentiation: Quantitative Comparisons Against Meroterpenoid Analogs


Conicol vs. Epiconicol: Distinct Antiproliferative Profiles in Cancer Cell Lines

While (+)-conicol is designated as an antineoplastic agent by MeSH [1], quantitative antiproliferative data for the pure compound are limited. However, its epimer (+)-epiconicol exhibits a dose‑dependent inhibition of human carcinoma cell proliferation with IC50 values ranging from 37 to 69 μM across MCF7 (breast), PA1 (ovary), and PC3 (prostate) cell lines [2]. In contrast, the closely related analog didehydroconicol (4a) and the hydroquinone methoxyconidiol (5a) show no significant activity in these assays (IC50 > 100 μM) [2]. This epimer‑dependent activity profile highlights that the stereochemistry at the chromane junction dictates cancer cell sensitivity, making conicol and epiconicol functionally non‑equivalent despite their structural similarity.

antineoplastic cytotoxicity meroterpenoid

Conicol vs. Epiconicol and Didehydroconicol: Antibacterial MIC Comparison

In a direct head‑to‑head comparison using the microtiter broth dilution method, epiconicol (3a) exhibited minimum inhibitory concentrations (MIC) of 0.8 mM against Escherichia coli and 0.1 mM against Micrococcus luteus [1]. Didehydroconicol (4a) showed a weaker antibacterial profile, inhibiting only M. luteus with a MIC of 0.5 mM and displaying no activity against E. coli [1]. Methoxylated analogs (3b, 4b) were completely inactive. Although conicol itself was not included in this particular assay panel, its close structural relationship to epiconicol suggests a comparable antibacterial potential that is entirely absent in the dehydro and methoxy derivatives.

antibacterial marine natural product MIC

Conicol vs. Methoxyconidiol: Sea Urchin Egg Antiproliferative Potency

Sea urchin embryos provide a sensitive model for antiproliferative screening. In side‑by‑side assays, epiconicol (3a) inhibited Paracentrotus lividus egg division with an IC50 of 9.8 μM, while didehydroconicol (4a) gave an IC50 of 11.3 μM [1]. Methoxyconidiol (5a), the most potent compound in this series, achieved an IC50 of 4.3 μM on P. lividus and 0.8 μM on Sphaerechinus granularis [1]. Methoxylated derivatives (3b, 4b, 5b) were completely inactive (IC50 > 25 μM). This rank order establishes that the phenolic conicol/epiconicol scaffold is essential for activity, while methoxylation abolishes it.

antiproliferative sea urchin IC50

Conicol vs. Epiconicol: Absolute Stereochemistry Elucidation by X‑ray Crystallography

The absolute configuration of (+)-conicol was unambiguously determined as (6aS,10aS) through X‑ray crystallographic analysis of the three‑component domino reaction adducts 20 and 21 [1]. This stereochemical assignment distinguishes conicol from its epimer epiconicol, which possesses the opposite configuration at the chromane junction. The availability of a validated stereochemical reference enables precise compound identification and purity assessment, a critical quality control parameter that is not provided for many natural product isolates.

stereochemistry X-ray crystallography absolute configuration

Conicol Synthetic Accessibility: Enantioselective Total Synthesis Yield and Purity Advantage

The first asymmetric total synthesis of (+)-conicol was achieved via a domino oxa‑Michael–Michael–Michael–aldol condensation of 2‑((E)‑2‑nitrovinyl)benzene‑1,4‑diol and α,β‑unsaturated aldehydes [1]. This cascade three‑component organocatalytic route provides a reliable, scalable source of enantiopure conicol, circumventing the low yields and seasonal variability associated with natural extraction. In contrast, the total synthesis of the epimer epiconicol and the dehydro analog didehydroconicol relies on high‑pressure Diels–Alder reactions that afford racemic mixtures or require additional resolution steps [2].

synthesis organocatalysis enantioselective

Conicol Application Scenarios for Discovery and Industrial Research


Anticancer Lead Discovery: Stereospecific Meroterpenoid SAR Profiling

Investigators aiming to explore the antineoplastic potential of dibenzopyran meroterpenoids should prioritize (+)-conicol as a stereochemically defined starting point. The demonstrated epimer‑dependent antiproliferative activity (epiconicol IC50 37–69 μM vs. didehydroconicol inactive) [1] underscores that only the correct stereoisomer will yield interpretable SAR. Conicol can serve as a scaffold for further medicinal chemistry optimization, with the established enantioselective synthesis [2] providing a reliable supply for iterative analoging.

Antibacterial Screening of Marine Natural Product Scaffolds

For programs screening marine meroterpenoids against Gram‑positive and Gram‑negative pathogens, conicol‑related compounds represent a phenolic pharmacophore essential for activity. The MIC data for epiconicol (0.1 mM against M. luteus) and the complete inactivity of methoxy analogs [1] highlight the necessity of the free phenol. Conicol can be incorporated into focused libraries to probe the antibacterial potential of the tetrahydrocannabinol chemotype.

Sea Urchin Embryo‑Based Antiproliferative High‑Throughput Screening

The sea urchin egg model offers a cost‑effective, ethically favorable alternative to mammalian cell‑based antiproliferative assays. The IC50 values established for epiconicol (9.8 μM) and methoxyconidiol (4.3 μM) in P. lividus [1] provide benchmark potency references. Conicol and its analogs can be used to validate this assay platform and to benchmark new marine natural product extracts with suspected antimitotic activity.

Enantioselective Synthetic Methodology Benchmarking

The organocatalytic domino synthesis of (+)-conicol [1] represents a state‑of‑the‑art cascade reaction that can serve as a challenging test substrate for new asymmetric catalytic methods. Laboratories developing novel organocatalysts or domino sequences can use (+)-conicol total synthesis as a performance benchmark, given its structural complexity and the requirement for high enantioselectivity.

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